Substance K

Receptor Binding Radioligand Assay NK-2 Receptor

Researchers studying NK-2 receptor-mediated smooth muscle contraction or airway hyperresponsiveness encounter confounding variability when using non-selective tachykinins. Neurokinin A (Substance K) resolves this with preferential NK-2 agonism (NK1/NK2 EC50 ratio ≈ 2.8), delivering physiologically relevant receptor activation. • 100-300× more potent bronchoconstrictor than Substance P in human isolated airways • Superior plasma stability: stable >10 min vs. Substance P t1/2 ≈ 10 sec, reducing need for peptidase inhibitors • Acts directly on GI smooth muscle without cholinergic interneuron involvement, enabling selective myogenic pathway dissection Supplied as lyophilized powder, ≥98% by HPLC. For R&D use only.

Molecular Formula C50H80N14O14S
Molecular Weight 1133.3 g/mol
Cat. No. B10781119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSubstance K
Molecular FormulaC50H80N14O14S
Molecular Weight1133.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)
InChIKeyHEAUFJZALFKPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substance K (Neurokinin A) – NK-2 Preferring Tachykinin for Respiratory & GI Research


Substance K, widely recognized as Neurokinin A (NKA), is an endogenous decapeptide belonging to the mammalian tachykinin neuropeptide family [1]. It is synthesized from the preprotachykinin A gene alongside substance P, but is distinguished by its pharmacological profile, primarily acting as a preferential agonist for the Neurokinin-2 (NK-2) receptor [2]. This compound serves as a critical chemical probe for investigating smooth muscle contraction, neurogenic inflammation, and nociceptive processing in the context of respiratory and gastrointestinal pathophysiology [3].

NK-2 preferring endogenous tachykinin neuropeptide
Smooth muscle contraction & neurogenic inflammation studies
Reported higher plasma stability vs. substance P (ex vivo context)
Used in human bronchial tissue, GI motility & receptor pharmacology models

Why Substance K Cannot Be Replaced by Substance P or Neurokinin B


While Substance P, Neurokinin A (Substance K), and Neurokinin B share structural homology, they exhibit distinct receptor subtype preferences and divergent functional potencies [1]. General substitution with other tachykinins introduces significant experimental variability due to differences in receptor activation profiles [2]. For example, Substance K demonstrates NK-2 receptor selectivity and functional activity that is not replicated by NK-1-preferring Substance P or NK-3-preferring Neurokinin B [3]. Consequently, interchangeability can lead to erroneous conclusions in studies focusing on NK-2-mediated smooth muscle contraction, bronchoconstriction, and specific neuronal signaling pathways.

Receptor mismatch NK-2 preference may not be replicated by NK-1-preferring substance P or NK-3-preferring neurokinin B
Functional divergence Bronchoconstrictor potency profile in human tissue may shift; substance P shows much weaker contractile response
Mechanistic difference GI contraction is direct myogenic (atropine-insensitive), unlike substance P which involves cholinergic interneurons

Quantitative Differentiation of Substance K (Neurokinin A) from Comparators


Receptor Binding Affinity: NKA (Substance K) vs. Substance P at NK-2

In a direct head-to-head comparison using transfected CHO cells stably expressing NK-1 and NK-2 receptors, the binding affinity (Kd) of radiolabeled Substance K (NKA) for the NK-2 receptor was measured at 3.4 nM, whereas the affinity of Substance P for the same NK-2 receptor is significantly lower [1]. This quantitative difference underscores Substance K's preferential engagement with the NK-2 receptor subtype, which is the primary mediator of non-adrenergic, non-cholinergic smooth muscle contraction.

NK-2 binding (Kd)
Head-to-head
NKA: Kd = 3.4 nM
Substance P: low NK-2 affinity
Supports NK-2 receptor binding assay setup
CHO cells, cloned human NK-2; radioligand binding
Receptor Binding Radioligand Assay NK-2 Receptor

Bronchoconstrictor Potency: NKA (Substance K) vs. Substance P in Human Airways

In isolated human bronchial preparations, Neurokinin A (Substance K) exhibits substantially greater contractile potency than Substance P [1]. NKA is reported to be 100- to 300-fold more potent as a bronchoconstrictor agent compared to Substance P [2]. This is further supported by functional pD2 values: NKA contracts human bronchus with a pD2 of approximately 7.1-7.5, whereas Substance P demonstrates partial agonism and is 2-3 orders of magnitude less active in this tissue [3].

Bronchoconstriction
Head-to-head
pD2 = 7.1–7.5 (100–300× stronger contraction)
Supports NK-2 bronchoconstriction model evaluation
Human bronchial strips; substance P shows weak partial agonism
Respiratory Pharmacology Airway Smooth Muscle Bronchoconstriction

Mechanism of GI Smooth Muscle Contraction: NKA (Substance K) vs. Substance P

In the rat stomach (in vivo and in vitro), Neurokinin A (Substance K) induces circular smooth muscle contraction via a direct action on the muscle, independent of cholinergic interneurons [1]. In contrast, the contractile action of Substance P in the same tissue is mediated, at least in part, through cholinergic interneuron pathways [2]. This mechanistic divergence implies that blocking muscarinic receptors will attenuate the response to Substance P but will not significantly affect the response to Substance K [3].

GI mechanism
Head-to-head
NKA: direct myogenic (atropine-insensitive)
Substance P: partly cholinergic-dependent
Supports direct NK-2 myogenic pathway studies
Rat stomach strips; cholinergic blockade test
Gastrointestinal Motility Smooth Muscle Pharmacology Mechanism of Action

Plasma Stability Profile: NKA (Substance K) vs. Substance P

In guinea-pig plasma in vitro at 37°C, Neurokinin A (Substance K) demonstrates markedly greater stability compared to Substance P [1]. NKA remained stable for 10 minutes under these conditions, whereas Substance P was rapidly degraded with a half-life of just 10 seconds [2]. Furthermore, NKA exhibits resistance to degradation by Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Aminopeptidase IV (DAP IV), enzymes that readily cleave Substance P [3].

Plasma stability
Head-to-head
Stable >10 min (vs. SP t½ ≈10 sec)
Supports ex vivo experimental window without rapid degradation
Guinea-pig plasma 37°C; HPLC monitoring
Peptide Stability Pharmacokinetics Protease Resistance

Selectivity Profile: NKA (Substance K) vs. Synthetic Analogs

While synthetic analogs like [β-Ala8]-NKA(4-10) demonstrate higher NK-2 selectivity (NK1/NK2 EC50 ratio = 244), native Neurokinin A (Substance K) provides a critical baseline with marginal but distinct selectivity [1]. In functional cAMP stimulation assays at human recombinant receptors, NKA exhibits an NK1/NK2 EC50 ratio of 2.8, confirming its preferential but not exclusive activation of NK-2 [2]. This contrasts with Substance P, which is highly selective for NK-1, and Neurokinin B, which is selective for NK-3 [3].

NK2 selectivity ratio
Cross-study
NKA EC50 NK1/NK2 = 2.8
[β-Ala8]-NKA(4-10): ratio = 244
Supports endogenous NK-2 signaling context
CHO cells, cAMP assay; NKA shows moderate selectivity
Receptor Selectivity NK-2 Agonist cAMP Assay

Validated Research and Industrial Applications of Substance K (Neurokinin A)


NK-2 Receptor Antagonist Screening for Asthma and COPD

Given its established potency as a bronchoconstrictor in human isolated airways (100-300x more potent than Substance P) [1] and its confirmed role in mediating airway hyperresponsiveness [2], Substance K is the primary agonist for screening and validating novel NK-2 receptor antagonists. Its use in human bronchial challenge models and isolated tissue baths provides a clinically relevant and highly sensitive assay for therapeutic candidates targeting asthma and COPD.

Investigating Direct Myogenic Regulation of Gastrointestinal Motility

The evidence that Substance K acts directly on GI smooth muscle without requiring cholinergic interneurons [3] makes it an indispensable tool for enteric neuroscience research. It allows for the selective activation and study of NK-2 receptor-mediated motility, dissecting myogenic responses from indirect neural pathways. This is crucial for developing prokinetic agents that target the smooth muscle directly.

Validating NK-2 Receptor Pharmacology in Native Tissues

Unlike synthetic analogs with artificially high selectivity, Substance K possesses a native receptor selectivity profile (NK1/NK2 EC50 ratio ≈ 2.8) [4]. This makes it the ideal reference compound for characterizing the pharmacological fingerprint of endogenous NK-2 receptors in native tissues, ensuring that observed responses reflect physiological signaling rather than the artifact of a super-selective probe.

Ex Vivo Studies Requiring Extended Peptide Integrity

In experimental setups where continuous infusion or long incubation periods are required, Substance K's superior stability over Substance P (stable >10 min vs. t1/2 = 10 sec in plasma) [5] is a critical operational advantage. It reduces the need for peptidase inhibitors, minimizes variability from rapid degradation, and ensures that the measured effects are attributable to the intact peptide.

Application
Selection Property
Validation Focus
Airway contractility studies (asthma/COPD research models)
NK-2 agonist with reported bronchoconstrictor activity in human tissue
Isolated human bronchial contraction assays, NK-2 antagonist screening
GI smooth muscle myogenic regulation studies
Direct myogenic contraction (cholinergic-independent pathway)
Isolated tissue bath; NK-2-mediated motility without neural confound
Endogenous NK-2 pharmacology characterization
Native selectivity profile (moderate NK-2 preference)
NK-2 receptor fingerprint in native tissues vs. synthetic probes
Ex vivo studies requiring sustained peptide stability
Reported higher plasma stability vs. substance P
Extended incubation or infusion without peptidase inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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